(R)-3-Methyl-6-((R)-6-methylhept-5-en-2-yl)cyclohex-2-enone
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Overview
Description
(S)-3-Methyl-6-((S)-6-methylhept-5-en-2-yl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and heptenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-6-((S)-6-methylhept-5-en-2-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the use of cyclohexenone as a starting material. The synthetic process typically includes the following steps:
Formation of the Cyclohexenone Ring: Cyclohexenone can be synthesized through the Birch reduction of phenol.
Substitution Reactions:
Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts and reagents to ensure the desired (S)-configuration at both chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-6-((S)-6-methylhept-5-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
(S)-3-Methyl-6-((S)-6-methylhept-5-en-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-Methyl-6-((S)-6-methylhept-5-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the methyl and heptenyl groups.
Cyclohexenone Derivatives: Various derivatives with different substituents that exhibit similar chemical behavior.
Uniqueness
(S)-3-Methyl-6-((S)-6-methylhept-5-en-2-yl)cyclohex-2-en-1-one is unique due to its specific stereochemistry and the presence of both methyl and heptenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(6S)-3-methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
KNOUERLLBMJGLF-KBPBESRZSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)CCC=C(C)C |
Origin of Product |
United States |
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